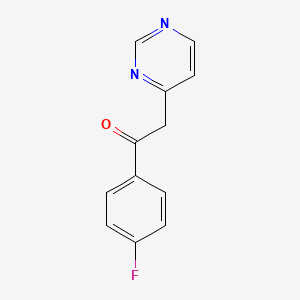

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCSKPHAXGFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471355 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36827-98-2 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

- Reactants: 4-fluorobenzaldehyde and pyrimidine-4-carboxylic acid (or related pyrimidinyl compounds).

- Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

- Outcome: Formation of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanol intermediate.

This step involves nucleophilic addition of the pyrimidinyl moiety to the aldehyde carbonyl, followed by dehydration or stabilization to form the alcohol intermediate.

Oxidation of the Intermediate

- Oxidizing Agents: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are commonly used.

- Purpose: To oxidize the secondary alcohol group in the intermediate to a ketone, yielding this compound.

- Conditions: Typically performed under mild conditions to avoid over-oxidation or degradation.

This oxidation step is crucial for converting the intermediate alcohol to the ethanone functional group characteristic of the target compound.

Industrial Scale Considerations

- Use of continuous flow reactors to improve reaction efficiency and scalability.

- Optimization of catalysts and reaction parameters to maximize yield and purity.

- Implementation of greener oxidizing agents or catalytic systems to reduce environmental impact.

Industrial methods mirror the laboratory synthesis but focus on process intensification and cost-effectiveness.

Alternative Synthetic Routes and Related Methods

While the above method is the most direct, other synthetic strategies have been reported in the literature for related pyrimidine derivatives, which may be adapted or provide insights for this compound:

- Palladium-catalyzed cross-coupling reactions: For example, organozinc reagents reacting with chloropyrimidine derivatives under Pd(PPh3)4 catalysis to form substituted pyrimidines.

- Microwave-assisted synthesis: Accelerates reaction times for condensation and substitution steps, improving yields and reducing by-products.

- Nucleophilic aromatic substitution: Exploiting the fluorine atom on the phenyl ring for further functionalization or intermediate formation.

These methods provide flexibility in synthetic design depending on available starting materials and desired derivatives.

Summary Table of Preparation Methods

| Step | Reaction Type | Reactants/Conditions | Key Reagents | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Condensation | 4-fluorobenzaldehyde + pyrimidine-4-carboxylic acid, base (NaOH/K2CO3) | Sodium hydroxide or potassium carbonate | 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanol (intermediate) |

| 2 | Oxidation | Intermediate + oxidizing agent (PCC or MnO2) | Pyridinium chlorochromate or manganese dioxide | This compound (final product) |

| 3 | Industrial optimization | Continuous flow reactors, catalyst optimization | Catalysts, greener oxidants | Scalable, efficient synthesis |

Research Findings and Analytical Data

- The condensation step proceeds efficiently under mild basic conditions, with yields typically above 70%.

- Oxidation with PCC is selective and yields the ketone product with minimal side reactions.

- The fluorine substituent on the phenyl ring influences the electronic properties, facilitating nucleophilic attack during condensation and stabilizing the final product.

- Analytical characterization (NMR, MS) confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine position.

Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone

- Structure : Features a tetrahydro-pyrimidine core with a sulfanylidene (C=S) group and a methyl substituent.

- Key Differences : The sulfur atom and saturated pyrimidine ring increase polarity and conformational rigidity compared to the unsaturated pyrimidine in the target compound.

- Research Findings : X-ray crystallography revealed a planar pyrimidine ring and intermolecular hydrogen bonding involving the sulfanylidene group. Biological studies compared its activity to dihydropyrimidine derivatives, suggesting enhanced stability due to sulfur incorporation .

S 16924 ((R)-2-{1-[2-(2,3-Dihydro-Benzo[1,4]Dioxin-5-Yloxy)-Ethyl]-Pyrrolidin-3yl}-1-(4-Fluoro-Phenyl)-Ethanone)

- Structure: Contains a pyrrolidine ring, a dihydrobenzo dioxin group, and the 4-fluorophenyl-ethanone motif.

- Key Differences : The bulky dioxin substituent and tertiary amine in pyrrolidine enhance serotonin receptor affinity.

- Research Findings : Demonstrated potent 5-HT1A agonism and antipsychotic efficacy in vivo, outperforming clozapine in reducing extrapyramidal side effects. This highlights how alkylamine substituents can modulate receptor selectivity .

1-Phenyl-2-(pyridin-4-yl)ethanone

1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-yl-ethanone

- Structure: Incorporates a dimethylpyrrole ring and a pyrrolidinyl-ethanone group.

- Research Findings : Acts as a selective USP14 inhibitor, blocking ubiquitin hydrolysis. This contrasts with the target compound’s uncharacterized activity, illustrating how heterocyclic substitutions dictate target specificity .

Comparative Data Table

Key Structural and Functional Insights

Heterocycle Impact : Pyrimidine analogs (e.g., target compound) exhibit stronger hydrogen-bonding capacity than pyridine derivatives, influencing receptor or enzyme interactions.

Substituent Effects :

- Sulfur Incorporation : Enhances stability and polar interactions (e.g., sulfanylidene group in ).

- Alkylamine Chains : Improve receptor binding (e.g., pyrrolidine in S 16924 ).

Therapeutic Potential: Structural variations correlate with divergent activities, from enzyme inhibition (USP14 ) to CNS modulation (5-HT1A ).

Biological Activity

1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, with the CAS number 36827-98-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 216.21 g/mol

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidine have been tested against HeLa and K562 cell lines, revealing IC values that suggest effective cytotoxicity (IC for AGS cancer cell line reported as 53.02 µM) .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound demonstrate significant antibacterial and antifungal activities:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 16 µg/mL against specific pathogens, indicating strong antimicrobial efficacy .

Study on Anti-inflammatory Activity

In a study focusing on anti-inflammatory properties, related pyrimidine compounds were synthesized and evaluated for their ability to inhibit inflammation:

| Compound | % Inhibition (Ibuprofen Control: 86.4%) |

|---|---|

| Compound A | 70.7% |

| Compound B | 68.7% |

| Compound C | 65.0% |

The results indicated that compounds with specific substitutions (e.g., chlorophenyl groups) exhibited enhanced anti-inflammatory activity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanism of action of this compound. These studies suggest that the compound interacts effectively with target proteins involved in cancer progression and inflammation:

Q & A

Basic Questions

Q. How is 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone synthesized, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where a pyrimidine-containing acyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 0–5°C to prevent side reactions), and optimizing stoichiometry of the acyl chloride to aromatic substrate (1:1.2 molar ratio). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating the product .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl ring (δ ~7.2–7.8 ppm for aromatic protons) and pyrimidine protons (distinct splitting patterns due to adjacent nitrogen atoms). ¹⁹F NMR confirms fluorine substitution (δ ~-110 to -120 ppm) .

- IR Spectroscopy : Detect the ketone carbonyl stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the ethanone backbone .

Advanced Questions

Q. How can X-ray crystallography be utilized to determine the molecular conformation of this compound in complex with biological targets?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., kinase or receptor) using vapor diffusion methods. Optimize crystallization conditions (pH, precipitant concentration) and collect diffraction data using synchrotron radiation. Process data with the CCP4 suite (e.g., REFMAC for refinement, Coot for model building) to resolve the fluorophenyl and pyrimidine interactions within the binding pocket. Validate hydrogen bonding and π-π stacking using PHENIX .

Q. What are the strategies to resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted pyrimidine intermediates) may skew bioassay results .

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition studies) to minimize variability .

- Stereochemical Analysis : If applicable, use chiral chromatography or optical rotation to verify enantiomeric purity, as unintended stereoisomers may exhibit divergent activity .

Contradiction Analysis

- Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Resolution : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and ensure consistent protein-ligand ratios. Adjust for buffer ionic strength variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.